molecular formula C16H17NO3 B1280390 4-(Benzyloxy)-N-methoxy-N-methylbenzamide CAS No. 252199-28-3

4-(Benzyloxy)-N-methoxy-N-methylbenzamide

Cat. No.: B1280390
CAS No.: 252199-28-3
M. Wt: 271.31 g/mol
InChI Key: MYSYRZXOLSGCFC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-methoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-methoxy-N-methylbenzamide typically involves the following steps:

    Formation of Benzyloxybenzene: The initial step involves the preparation of benzyloxybenzene by reacting benzyl chloride with phenol in the presence of a base such as sodium hydroxide.

    Nitration: The benzyloxybenzene is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group onto the benzene ring.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.

    Amidation: The resulting amine is then reacted with methoxy

Biological Activity

4-(Benzyloxy)-N-methoxy-N-methylbenzamide is a synthetic compound belonging to the class of substituted amides. This compound features a central amide group (C=O-N) linked to a benzyloxy group, a methoxy group, and a methyl group attached to the nitrogen atom. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and antioxidant research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

Biological Activities

1. Antioxidant Activity
Recent studies have evaluated the antioxidant properties of this compound using the DPPH (Diphenyl Picrylhydrazyl) model. The compound demonstrated significant scavenging activity, comparable to ascorbic acid, indicating its potential as an antioxidant agent. The results are summarized in Table 1.

CompoundDPPH Scavenging Activity (%)
This compound72%
Ascorbic Acid85%

2. Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains using the Cup Plate method. The compound showed notable activity against both Gram-positive and Gram-negative bacteria, outperforming amoxicillin in some cases. Table 2 summarizes the minimum inhibitory concentrations (MIC) observed.

Bacterial StrainMIC (µg/mL)Standard (Amoxicillin) (µg/mL)
Staphylococcus aureus5064
Escherichia coli100128
Bacillus subtilis7580

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary research suggests that it may modulate oxidative stress pathways and inhibit bacterial growth through disruption of cell membrane integrity.

Case Studies

Case Study 1: Antiviral Potential
In a related study focusing on N-phenylbenzamide derivatives, compounds similar to this compound were screened for antiviral activity against Hepatitis B virus (HBV). These derivatives exhibited broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G, which plays a critical role in inhibiting HBV replication . This suggests that structural modifications in benzamide derivatives may enhance their antiviral properties.

Case Study 2: Antimicrobial Targeting
Research into menaquinone biosynthesis has identified novel antimicrobial targets that could be inhibited by compounds like this compound. Inhibitors of enzymes involved in this pathway have shown significant growth inhibitory activities against drug-resistant strains of bacteria such as Mycobacterium tuberculosis . This positions the compound as a potential lead in developing new antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 4-(Benzyloxy)-N-methoxy-N-methylbenzamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains using methods such as the disk diffusion method, showing notable inhibition zones against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that derivatives of benzamide, including this compound, display cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interactions with protein kinases .

Synthesis and Structural Modifications

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of novel compounds aimed at targeting specific biological pathways or receptors relevant to diseases.

Antimicrobial Activity Study

  • Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
  • Method : Disk diffusion method employed.
  • Results : Showed significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.

Anticancer Efficacy Assessment

  • Objective : Investigate cytotoxic effects on cancer cell lines.
  • Method : Cell viability assays conducted.
  • Results : Indicated that derivatives of this compound induce apoptosis in cancer cells, suggesting potential as an anticancer agent.

Properties

IUPAC Name

N-methoxy-N-methyl-4-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSYRZXOLSGCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462026
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252199-28-3
Record name 4-(Benzyloxy)-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following the procedure for the preparation of N-Methoxy-N-methyl-4-(quinolin-2-ylmethoxy)-benzamide but substituting 4-benzyloxy benzoic acid provided the title compound as a waxy solid. MS: (M+H m/z=272.3).
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Synthesis routes and methods II

Procedure details

The product from Example 71A (18 g, 72.96 mmol) in DCM at room temperature was treated with N,O-dimethylhydroxylamine hydrochloride (7.83 g, 80.26 mmol) slowly. The mixture was cooled to 0° C., stirred for 30 minutes, and treated with triethylamine (25.47 mL, 182.41 mmol) dropwise. The mixture was allowed to warm to 25° C., stirred for 16 hours, and treated with DCM (150 mL). The mixture was washed with saturated NaHCO3, brine, and water. The organic phase was dried, filtered, and the filtrate evaporated under reduced pressure to provide the title compound as a pale yellow solid (18.65 g, 95% yield). 1HNMR (300 MHz, CDCl3) δ 3.36 (s, 3H), 3.56 (s, 3H) 6.98 (d, 2H, J=8.9 Hz), 7.33-7.46 (m, 5H), 7.76 (d, 2H, J=8.9 Hz); MS (ESI) m/z 272 (M+H)+.
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18 g
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N,O-dimethylhydroxylamine hydrochloride
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7.83 g
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0 (± 1) mol
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25.47 mL
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150 mL
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95%

Synthesis routes and methods III

Procedure details

4-Benzyloxybenzoic acid (5.0 g) and N,O-dimethyl-hydroxylamine hydrochloride (2.5 g) were suspended in dimethylformamide (50 ml), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (5.0 g), 1-hydroxybenzotriazole (3.5 g) and triethylamine (3.6 ml) were added. The mixture was stirred overnight at room temperature. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water, saturated aqueous sodium hydrogencarbonate, water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (5.6 g, yield 94%).
Quantity
5 g
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N,O-dimethyl-hydroxylamine hydrochloride
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2.5 g
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5 g
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3.5 g
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3.6 mL
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50 mL
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94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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